molecular formula C8H11BrN2O2S B582242 tert-Butyl (2-bromothiazol-4-yl)carbamate CAS No. 1245647-95-3

tert-Butyl (2-bromothiazol-4-yl)carbamate

Cat. No.: B582242
CAS No.: 1245647-95-3
M. Wt: 279.152
InChI Key: DWCKSUYBQZIMIG-UHFFFAOYSA-N
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Description

tert-Butyl (2-bromothiazol-4-yl)carbamate is a chemical compound with the molecular formula C₈H₁₁BrN₂O₂S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-bromothiazol-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2-bromothiazole. One common method includes the use of diisopropylamine and butyllithium in tetrahydrofuran (THF) as solvents. The reaction is carried out at low temperatures, around 0°C, to ensure the stability of the intermediates .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-bromothiazol-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

tert-Butyl (2-bromothiazol-4-yl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and other biologically active compounds.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2-bromothiazol-4-yl)carbamate depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The bromine atom and the thiazole ring play crucial roles in its interaction with molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4-bromothiazol-2-yl)carbamate
  • tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate
  • Methyl 2-Boc-aminothiazole-4-carboxylate

Uniqueness

tert-Butyl (2-bromothiazol-4-yl)carbamate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

tert-butyl N-(2-bromo-1,3-thiazol-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2S/c1-8(2,3)13-7(12)11-5-4-14-6(9)10-5/h4H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCKSUYBQZIMIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CSC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680986
Record name tert-Butyl (2-bromo-1,3-thiazol-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245647-95-3
Record name tert-Butyl (2-bromo-1,3-thiazol-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(2-bromo-1,3-thiazol-4-yl)carbamate
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